Dicumyl peroxide

説明

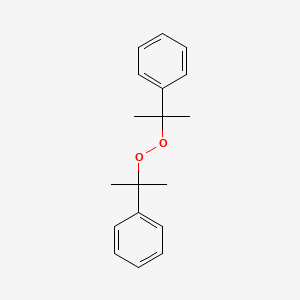

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNIXWIUMCBBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2, Array | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025017 | |

| Record name | Dicumyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicumyl peroxide is a white powder with a characteristic odor. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White to yellow solid; mp = 39 deg C; [ICSC] Fine faintly beige crystals; [MSDSonline], YELLOW-TO-WHITE CRYSTALLINE POWDER. | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, bis(1-methyl-1-phenylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicumyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

266 °F at 760 mmHg (decomposes) (NTP, 1992), BP: 100 °C at 0.2 mm Hg | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Di-cup r, 160 °F (closed cup); di-cup t, 160 °F (closed cup), 71 °C c.c. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 0.4 mg/L at 25 °C, Solubility in water: none | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.02, 1.0 g/cm³ | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.3 | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from ethanol, Pale yellow to white granular solid | |

CAS No. |

80-43-3 | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicumyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicumyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICUMYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, bis(1-methyl-1-phenylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicumyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(α,α-dimethylbenzyl) peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICUMYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M51X2J0U9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

40 °C, 39 °C | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Dicumyl Peroxide: Synthetic Methodologies and Purity Assessment in Research

Established Synthetic Pathways for Dicumyl Peroxide

The industrial production of this compound primarily relies on cumene (B47948) as a starting material. One established pathway involves the autoxidation of cumene, which predominantly yields cumene hydroperoxide (CHP). This compound is formed as a by-product in this process. atamanchemicals.comwikipedia.org

Another significant industrial method involves a multi-step synthesis beginning with cumene. This process typically includes:

Oxidation of Cumene: Cumene is reacted with air to produce cumene hydroperoxide (CHP). patsnap.comgoogle.com

Reduction to Dimethylbenzyl Alcohol (DMCA): A portion of the cumene hydroperoxide is reduced to form dimethylbenzyl alcohol. patsnap.comgoogle.com

Condensation Reaction: The dimethylbenzyl alcohol then undergoes a condensation reaction with another portion of the cumene hydroperoxide to yield this compound. This reaction often occurs in the presence of a strong protonic acid catalyst, such as sulfuric acid, perchloric acid, phosphoric acid, or hydrochloric acid, in an isopropylbenzene solvent at temperatures typically between 30-60 °C. patsnap.comgoogle.comgoogle.comgoogle.com

Alternatively, DCP can be produced by the addition of hydrogen peroxide to α-methylstyrene. wikipedia.org Another synthesis route involves reacting 2-phenyl-2-propanol (B165765) with hydrogen peroxide/urea additive at 35 °C in the presence of a base mineral acid, or with cumene hydroperoxide. atamanchemicals.comatamanchemicals.com

Novel Approaches and Sustainable Synthetic Strategies for this compound

Research into novel and sustainable synthetic strategies for this compound aims to improve efficiency, reduce environmental impact, and overcome limitations of traditional methods. While specific details on "green" or "sustainable" approaches are less extensively documented in the provided search results, the focus is generally on optimizing existing pathways and exploring new catalytic systems.

One patent describes a production method that aims to reduce this compound condensation by-products, specifically addressing high alpha-vinyltoluene content. This method uses cumene as a solvent and dimethylbenzyl carbinol and cumyl hydroperoxide as raw materials, reacting them with a strong proton acid catalyst at 30-60 °C and a reaction manometer pressure of -0.1 MPa for 0.5-1 hour. This approach reportedly improves reaction selectivity, this compound yield, and quality, while reducing isopropylbenzene consumption and production costs. The use of a low-concentration acid catalyst also enhances safety. google.com

Another process for preparing this compound involves reacting cumene hydroperoxide with dimethyl phenyl carbinol in the presence of a catalytic quantity of a phosphorus halide or oxyhalide. This catalyst system has shown good yields and high selectivity, overcoming disadvantages associated with processes using alpha-methylstyrene, such as dimer formation and difficulty in separating by-products. google.com

Purity Characterization and Quality Control Methodologies for this compound

Purity characterization and quality control are crucial for this compound, especially given its use as a crosslinking agent and initiator in various industrial applications where precise performance is required. atamanchemicals.comwikipedia.orgatamanchemicals.com

Chromatographic Techniques in Purity Assessment

Chromatographic techniques are widely employed for the purity assessment and quantitative determination of this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS): GC, particularly when coupled with mass spectrometry (GC/MS), is a preferred method for analyzing organic compounds like this compound due to its volatility and thermal stability. oup.comresearchgate.net GC/MS allows for both analytical separation and quantitative determination, as well as positive identification of the compound. oup.comnih.gov For instance, a GC/MS method has been developed to determine this compound in workplace air, capable of monitoring concentrations down to 5 µg/m³. oup.comnih.gov The high specificity and sensitivity of GC/MS are attributed to this compound yielding a dominant fragment ion (m/z 119) when using single ion monitoring. oup.com While some this compound may decompose in the GC injector due to heat, making quantitative analysis challenging, qualitative analysis of unreacted residual this compound is still possible. rubber.or.kr

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assaying this compound, particularly in commercially available refined and technical grades. tajhizkala.iriteh.ai An ASTM standard test method (E755) covers the assay of this compound using liquid chromatography. tajhizkala.iriteh.aiiteh.ai This method typically involves chromatographing a solution of the sample and an internal standard (e.g., di-n-heptyl phthalate) in methanol (B129727) on a reversed-phase ODS column with an 85/15 methanol/water mobile phase and a UV detector at 254 nm. tajhizkala.ir The percentage of this compound is determined using the internal standard technique based on peak height ratios. tajhizkala.ir This method is specific for this compound and is not interfered with by common impurities like dimethylbenzyl alcohol or acetophenone (B1666503). iteh.ai HPLC can also be combined with mass spectrometry and UV detection (HPLC-MS-UV) for identification and quantification against reference compounds. analytice.com

Thin-Layer Chromatography (TLC): TLC has been used for the determination of this compound in polystyrene materials. In this method, this compound is extracted with acetone (B3395972) and separated from other additives using thin-layer chromatography on silica (B1680970) gel. The isolated this compound is then quantified by a micro-titration procedure. psu.edu

Here is a table summarizing the chromatographic techniques:

| Technique | Application | Key Features | Detection Limit/Specificity |

| GC/MS | Purity assessment, quantitative determination in air and other matrices oup.comresearchgate.netnih.govnih.govanalytice.com | Analytical separation, positive identification, high specificity, high sensitivity oup.comnih.gov | Down to 5 µg/m³ in air oup.comnih.gov; Dominant fragment ion (m/z 119) oup.com |

| HPLC | Assay of refined and technical grades, purity determination tajhizkala.iriteh.aiiteh.ai | Specific for this compound, no interference from common impurities iteh.ai | Utilizes UV detector at 254 nm tajhizkala.ir |

| TLC | Determination in polystyrene materials psu.edu | Separation from other additives psu.edu | Quantified by micro-titration psu.edu |

Spectroscopic Methods for Purity Verification

Spectroscopic methods provide valuable insights into the chemical structure and purity of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to characterize this compound, identifying characteristic peaks related to its functional groups. For example, FTIR analysis of materials containing this compound can reveal C-H symmetric stretching vibrations and distinctive bands around 2964 cm⁻¹ representing asymmetrical and symmetrical stretching modes of methyl groups, indicative of successful crosslinking. ikm.org.my FTIR has also been used to study the chemical changes in peroxide-crosslinked low-density polyethylene (B3416737) (LDPE) systems, indicating oxidation and full peroxide dissociation. colab.wsresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be employed to analyze the structural changes in materials after crosslinking with this compound. However, at low degrees of crosslinking, NMR may not be suitable for illustrating structural changes. colab.ws

Mass Spectrometry (MS): Beyond its coupling with GC and HPLC, mass spectrometry as a standalone technique or in tandem (MS/MS) is crucial for identifying and characterizing this compound and its decomposition products. It can be used to determine molecular and fragment ions, providing structural information. researchgate.netshimadzu.comnih.gov For instance, mass spectrometry has been used to identify products of reactions involving this compound and other compounds, by finding m/z values of molecular and fragment ions. researchgate.net The technique can also be applied to analyze organic peroxides due to their weak O-O bonds, which can undergo homolytic cleavage. nih.gov

Here is a table summarizing the spectroscopic techniques:

| Technique | Application | Key Features |

| FTIR | Characterization of functional groups, indication of crosslinking and peroxide dissociation nih.govikm.org.mycolab.wsresearchgate.netatamanchemicals.com | Identifies characteristic vibrational modes ikm.org.my |

| NMR | Analysis of structural changes (limited at low crosslinking) colab.ws | Provides detailed structural information colab.ws |

| MS | Identification of molecular and fragment ions, analysis of decomposition products oup.comnih.govresearchgate.netshimadzu.comnih.gov | High specificity and sensitivity, aids in structural elucidation oup.comresearchgate.netnih.gov |

Mechanistic Investigations of Dicumyl Peroxide Decomposition

Homolytic Cleavage Mechanisms and Radical Generation from Dicumyl Peroxide

The initial step in the thermal decomposition of this compound involves the homolytic cleavage of the relatively weak oxygen-oxygen (O-O) bond. atamanchemicals.comresearchgate.netresearchgate.netnih.gov This scission yields two cumyloxyl radicals (C₆H₅C(CH₃)₂O•). atamanchemicals.commdpi.com

The cumyloxyl radicals are primary radicals that can subsequently undergo further reactions. A significant pathway for these radicals is beta-scission, where they cleave to produce acetophenone (B1666503) (C₆H₅COCH₃) and methyl radicals (CH₃•). mdpi.comfauske.comscirp.org

Alternatively, cumyloxyl radicals can abstract hydrogen atoms from the surrounding environment, such as a polymer backbone or solvent molecules, to form cumyl alcohol (C₆H₅C(CH₃)₂OH). atamanchemicals.comnih.govmdpi.comscirp.org The methyl radicals generated can also abstract hydrogen atoms to form methane (B114726) (CH₄). mdpi.comnih.gov These generated radicals are responsible for initiating crosslinking reactions in polymers by abstracting hydrogen from polymer chains, leading to polymer radicals which then combine to form crosslinks. atamanchemicals.comjst.go.jpatamanchemicals.commdpi.comtandfonline.com

Homolytic Cleavage : this compound (DCP) → 2 Cumyloxyl radicals atamanchemicals.commdpi.com

Beta-Scission : Cumyloxyl radical → Acetophenone + Methyl radical mdpi.comfauske.comscirp.org

Hydrogen Abstraction : Cumyloxyl radical + R-H → Cumyl alcohol + R• (polymer radical or solvent radical) atamanchemicals.commdpi.comscirp.org

Hydrogen Abstraction : Methyl radical + R-H → Methane + R• (polymer radical or solvent radical) mdpi.comnih.gov

Kinetic Studies of this compound Thermal Decomposition

The kinetics of this compound thermal decomposition have been extensively studied due to its industrial relevance and the inherent hazards associated with its exothermic decomposition. acs.orgaidic.itresearchgate.net

Temperature is the primary factor affecting the rate of peroxide decomposition. atamanchemicals.comatamanchemicals.com this compound begins to thermally decompose above 70°C. atamanchemicals.comatamanchemicals.com The decomposition rate increases significantly with increasing temperature. atamanchemicals.comscirp.org Half-life temperatures, which indicate the time required for half of the peroxide to decompose at a given temperature, are critical parameters:

61°C for 10 hours atamanchemicals.comatamanchemicals.com

80°C for 1 hour atamanchemicals.comatamanchemicals.com

120°C for 1 minute atamanchemicals.comatamanchemicals.com

The influence of temperature on the decomposition of this compound is evident in differential scanning calorimetry (DSC) studies. For instance, increasing the this compound concentration from 0.1 wt% to 20 wt% can cause a gradual decrease in the peak decomposition temperature, from 155°C to 121°C. atamanchemicals.comatamanchemicals.com Additionally, a second exothermic phenomenon may occur at concentrations higher than 3 wt%. atamanchemicals.comatamanchemicals.com

Table 1: this compound Half-Life Temperatures

| Half-Life (Time) | Temperature (°C) |

| 10 hours | 61 |

| 1 hour | 80 |

| 1 minute | 120 |

Kinetic studies often report the thermal decomposition of this compound as following a pseudo-first-order kinetic model. acs.orgaidic.itresearchgate.net Reported reaction orders typically range between 0.75 and 1.0. researchgate.net However, the reaction order can be sensitive to the environment. researchgate.net

For example, in the absence of oxygen, this compound decomposition generally follows pseudo-first-order kinetics. acs.orgaidic.itresearchgate.netnih.gov Conversely, in the presence of oxygen, an autocatalytic model is often more appropriate to describe the decomposition kinetics. acs.orgaidic.itresearchgate.netnih.gov

Thermokinetic parameters such as activation energy (Ea) and frequency factor (k₀ or logA) have been determined through various calorimetric methods like DSC and accelerating rate calorimetry (ARC). For 99 mass% this compound, the activation energy (Ea) has been reported as 125.35 kJ/mol, with a frequency factor (k₀) of 3.12 x 10¹² s⁻¹ and a reaction order (n) of 0.9. researchgate.net In the neat state, averaged values for activation energy and logA are approximately 131.4 ± 4.3 kJ/mol and 13.5 ± 0.6 s⁻¹ respectively, determined by DSC. researchgate.net

Table 2: Typical Kinetic Parameters for this compound Decomposition (99 mass%)

| Parameter | Value | Unit | Method |

| Activation Energy (Ea) | 125.35 | kJ/mol | DSC |

| Frequency Factor (k₀) | 3.12 x 10¹² | s⁻¹ | DSC |

| Reaction Order (n) | 0.9 | - | DSC |

| Heat of Decomposition (ΔH) | 750.52 | J/g | DSC |

Note: Averaged values for neat DCP are (131.4 ± 4.3) kJ/mol for Ea and (13.5 ± 0.6) for logA. researchgate.net

Factors Influencing this compound Decomposition Pathways

Beyond temperature and concentration, other factors significantly influence the decomposition pathways and kinetics of this compound, including the surrounding medium and the presence of impurities or additives.

The medium or polymer in which this compound decomposes can influence its decomposition rate. atamanchemicals.comatamanchemicals.comharwick.com While this compound is considered less sensitive to its environment compared to many other peroxides, some modification of cure time and temperature may still be necessary for different polymer systems. atamanchemicals.comatamanchemicals.comharwick.com

Kinetic models for this compound thermal decomposition have been developed for specific solvents, such as cumene (B47948), both in the presence and absence of oxygen. acs.orgaidic.it In cumene, the decomposition process is regulated by simple autocatalytic kinetics when oxygen is present, but follows a pseudo-first-order kinetic equation after oxygen purging. acs.orgaidic.itnih.gov Acid-catalyzed decomposition of this compound has also been studied in dodecane, yielding products like α-methylstyrene and phenol. acs.org

Impurities and additives can profoundly affect the thermal stability and decomposition behavior of this compound. Organic peroxides, as a class, are thermally unstable and prone to exothermic self-accelerating decomposition, and their reactivity varies widely. scbt.com

Strong acids, such as sulfuric acid (H₂SO₄), are known to significantly decrease the onset temperature of this compound decomposition and can trigger unexpected exothermic reactions. akjournals.com For instance, the onset temperature of 50 mass% this compound can drop from 123°C to 96°C in the presence of H₂SO₄. akjournals.com This is particularly relevant in manufacturing processes where acids might be used as catalysts. akjournals.com

Conversely, studies have shown that strong bases like sodium hydroxide (B78521) (NaOH) and iron rust (Fe₂O₃) did not increase thermal hazards in specific incompatibility tests. akjournals.com However, general warnings indicate that contamination with incompatible materials, including reducing agents, heavy metals, concentrated acids, concentrated bases, amines, and polyester (B1180765) accelerators (e.g., cobalt salts), can lead to rapid or spontaneous decomposition, posing fire or explosion hazards. atamanchemicals.comatamanchemicals.comscbt.com Finely divided combustible materials should also be avoided as they can ignite on contact with concentrated peroxides. scbt.com

Investigation of Decomposition Byproducts and Radical Intermediates

The thermal decomposition of this compound (DCP) is a well-studied process, crucial in its applications as a radical initiator, particularly in polymer crosslinking. The decomposition proceeds primarily via homolytic cleavage of the peroxide bond, leading to the formation of highly reactive radical intermediates and a range of stable byproducts. Investigations into these species are typically conducted using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for stable products and Electron Spin Resonance (ESR) spectroscopy for radical intermediates.

The initial step in the thermal decomposition of this compound involves the homolytic scission of the weak oxygen-oxygen bond, yielding two cumyloxy radicals scirp.orgmdpi.comresearchgate.netresearchgate.netsmolecule.comatamanchemicals.com.

Initiation: this compound (DCP) → 2 Cumyloxy radical (C₆H₅C(CH₃)₂O•) scirp.orgmdpi.comresearchgate.netresearchgate.netsmolecule.comatamanchemicals.com

These cumyloxy radicals are highly unstable and undergo further reactions through two primary pathways: hydrogen abstraction and beta-scission.

Hydrogen Abstraction: The cumyloxy radical can abstract a hydrogen atom from a suitable substrate, such as the surrounding polymer matrix or solvent molecules (e.g., cumene), leading to the formation of α-cumyl alcohol (also known as 2-phenylpropan-2-ol or dimethylphenylcarbinol) scirp.orgmdpi.comresearchgate.netresearchgate.netrsc.orgnih.gov. This reaction is particularly relevant in crosslinking processes where the radical abstracts hydrogen from polymer chains, generating polymer radicals that subsequently form crosslinks mdpi.comatamanchemicals.com.

Beta-Scission: Alternatively, the cumyloxy radical can undergo a beta-scission reaction, which involves the fragmentation of the radical into acetophenone and a methyl radical scirp.orgmdpi.comresearchgate.netsmolecule.comrsc.orgfauske.com. The methyl radical (CH₃•) is also highly energetic and can further abstract hydrogen atoms, typically forming methane scirp.orgmdpi.comresearchgate.netrsc.org.

Further Reactions and Byproducts: Beyond these primary pathways, other byproducts are frequently observed. α-Methylstyrene can be formed, often through the dehydration of α-cumyl alcohol mdpi.comresearchgate.netnih.gov. In certain conditions, particularly when decomposition occurs in cumene and in the presence of oxygen, cumene hydroperoxide can be detected as a reaction intermediate aidic.itacs.org. Minor byproducts, such as 2,3-dimethyl-2,3-diphenylbutane (B155905), have also been identified researchgate.netaidic.it. The formation of volatile organic compounds (VOCs) like cumene, α-methylstyrene, acetophenone, and α-cumyl alcohol are consistently reported as decomposition by-products of this compound researchgate.netmdpi.com.

Analytical Techniques and Research Findings: The identification of these decomposition byproducts and radical intermediates relies heavily on analytical chemistry techniques. GC-MS is a powerful tool for separating and identifying the volatile and semi-volatile organic compounds produced during decomposition researchgate.netresearchgate.netmdpi.compsu.edutainstruments.com. For instance, GC-MS chromatograms of DCP decomposition products typically show prominent peaks corresponding to α-methylstyrene, acetophenone, and α-cumyl alcohol psu.edu.

Electron Spin Resonance (ESR) spectroscopy is indispensable for the direct detection and characterization of the transient radical species formed during the decomposition process science.govnasa.govjst.go.jpexpresspolymlett.comacs.org. ESR studies confirm the generation of cumyloxy radicals and other carbon-centered radicals (e.g., methyl radicals or polymer radicals formed by hydrogen abstraction) science.govjst.go.jpacs.org. The presence and evolution of these radicals provide direct evidence for the proposed radical-mediated decomposition mechanism expresspolymlett.com. For example, ESR analysis has shown the presence of radicals produced by DCP radical initiation in grafting processes science.gov.

Table 1 summarizes the common decomposition byproducts of this compound and the analytical methods used for their identification.

Table 1: Common Decomposition Byproducts of this compound

| Byproduct Name | Chemical Formula | Primary Formation Pathway | Analytical Detection Methods |

| Acetophenone | C₈H₈O | Beta-scission of cumyloxy radical | GC-MS, SHS-GC-MS |

| α-Cumyl Alcohol | C₉H₁₂O | Hydrogen abstraction by cumyloxy radical | GC-MS, NMR, FTIR |

| α-Methylstyrene | C₉H₁₀ | Dehydration of α-cumyl alcohol; other radical reactions | GC-MS |

| Methane | CH₄ | Hydrogen abstraction by methyl radical | GC-MS |

| Cumene | C₉H₁₂ | Reduction of α-methylstyrene; solvent in some studies | GC-MS |

| 2,3-Dimethyl-2,3-diphenylbutane | C₁₆H₁₈ | Combination of cumyl radicals (minor) | GC-MS |

| Cumene Hydroperoxide | C₉H₁₂O₂ | Intermediate in specific conditions (e.g., with oxygen) | GC-MS |

Table 2 lists the key radical intermediates involved in the decomposition of this compound.

Table 2: Key Radical Intermediates in this compound Decomposition

| Radical Intermediate | Chemical Formula | Formation Pathway | Analytical Detection Methods |

| Cumyloxy radical | C₆H₅C(CH₃)₂O• | Homolytic cleavage of this compound | ESR spectroscopy |

| Methyl radical | CH₃• | Beta-scission of cumyloxy radical | ESR spectroscopy |

| Polymer radical | R• (e.g., [Si–O–Si(CH₂•)]n) | Hydrogen abstraction from polymer chains by cumyloxy/methyl radicals | ESR spectroscopy |

The detailed understanding of these decomposition pathways and the identification of both stable byproducts and transient radical intermediates are critical for controlling the efficiency of this compound in various industrial applications and for predicting its behavior under different thermal conditions.

Dicumyl Peroxide in Polymer Science and Engineering

Dicumyl Peroxide as a Polymerization Initiator

This compound functions as a potent source of free radicals, making it an effective initiator for various polymerization reactions nih.govantiquite-brocante-n13.fr.

Mechanisms of Radical Polymerization Initiation by this compound

The initiation process by this compound begins with its thermal decomposition. When heated, DCP undergoes homolytic cleavage of its relatively labile oxygen-oxygen (O-O) bond, yielding two highly reactive cumyloxy radicals (alkoxy radicals) nih.govantiquite-brocante-n13.frnih.gov. These primary radicals are strong abstracting agents. They readily abstract hydrogen atoms from monomer molecules or existing polymer backbones, leading to the formation of monomer radicals or polymer macroradicals nih.govantiquite-brocante-n13.frnouryon.comnih.govsigmaaldrich.com. These newly generated radicals then initiate the radical polymerization process by adding to the vinyl groups of monomers, thereby propagating the polymer chain growth nih.govantiquite-brocante-n13.fr.

The thermal stability and decomposition rate of DCP are crucial for controlling the initiation process. This compound exhibits specific half-life temperatures, indicating the temperature at which half of the peroxide decomposes over a given time: 61 °C for 10 hours, 80 °C for 1 hour, and 120 °C for 1 minute nih.gov. During its decomposition, DCP can also produce byproducts such as acetophenone (B1666503) and methyl radicals, along with other compounds like α-methylstyrene and cumyl alcohol.

Kinetic Modeling of this compound-Initiated Polymerization Systems

The kinetics of this compound decomposition are fundamental to understanding and controlling polymerization and crosslinking rates. The thermal decomposition of DCP typically follows first-order kinetics and can be described by the Arrhenius equation. This relationship allows for the prediction of the decomposition rate and, consequently, the cure rate within a specific polymer system nih.gov.

Research findings provide specific Arrhenius parameters for DCP decomposition:

| State of DCP | Activation Energy (Ea) (kJ/mol) | Log A (s⁻¹) | Source |

| Neat | 131.4 ± 4.3 | 13.5 ± 0.6 | |

| Diluted | 132.7 ± 6.5 | 13.6 ± 0.5 |

Note: Diluted refers to DCP in cumene (B47948) or gray paste.

Control of Polymer Microstructure and Molecular Architecture through this compound Initiation

This compound plays a significant role in dictating the microstructure and molecular architecture of polymers. Its radical-generating capability can lead to various reactions within the polymer matrix, including crosslinking, branching, and chain scission.

For instance, in the modification of poly(ε-caprolactone) (PCL), this compound primarily induces branching in the polymer structure. In contrast, other peroxide initiators, such as di-(2-tert-butyl-peroxyisopropyl)-benzene (BIB), are more effective in promoting crosslinking. Higher concentrations of DCP in PCL can result in structures that are partially cross-linked or branched.

In polyethylene (B3416737) (PE), peroxide-triggered reactions can lead to the formation of long chain branching (LCB). LCB significantly impacts the polymer's properties by increasing the molecular weight of polymer chains and enhancing entanglements. This, in turn, influences the mechanical properties and melt flow behavior of the material. The formation of a three-dimensional crosslinked network, initiated by DCP, restricts the mobility of polymer chains, which can lead to a reduction in the degree of crystallinity, melting temperature, and crystallization temperature of the polymer. Furthermore, the addition of DCP has been shown to increase the molecular weight of polymers like poly(lactic acid) (PLA)/poly(butylene succinate) (PBS) nanobiocomposites, a phenomenon attributed to its crosslinking and branching effects nih.gov.

This compound-Mediated Polymer Crosslinking Processes

Beyond its role as a polymerization initiator, this compound is extensively employed as a crosslinking agent to enhance the physical and chemical properties of various polymers.

Mechanisms of Polymer Crosslinking by this compound

This compound is a widely used crosslinking agent for a broad range of olefin polymers and copolymers, including but not limited to polyethylene (PE), ethylene-vinyl acetate (B1210297) copolymer (EVA), chlorinated polyethylene (CPE), ethylene-propylene-diene terpolymer (EPDM), silicone rubber, and urethane (B1682113) rubber trilliumhillcontracting.ca. It is also utilized as a curing agent for unsaturated polyester (B1180765) resins trilliumhillcontracting.ca.

The mechanism of peroxide crosslinking involves several key steps. First, upon heating, DCP undergoes homolytic cleavage to produce two cumyloxy radicals nih.govantiquite-brocante-n13.frnih.govnouryon.com. These highly reactive radicals then abstract hydrogen atoms from the polymer backbone, generating polymer radicals (macroradicals) nih.govantiquite-brocante-n13.frnouryon.comsigmaaldrich.com. The subsequent combination of two such polymer radicals results in the formation of a stable carbon-carbon (C-C) bond, effectively creating a crosslink between polymer chains nih.govnouryon.com. This process transforms raw rubber compounds into highly elastic vulcanizates by establishing a three-dimensional spatial network structure nih.gov.

Crosslink Density Control and Quantification in this compound Systems

The extent of crosslinking, or crosslink density, is a critical parameter that dictates the final properties of the modified polymer. In this compound systems, crosslink density is generally directly proportional to the DCP concentration up to an optimal point. Studies have shown that increasing DCP content typically leads to an increase in both gel content and crosslink density. However, exceeding a certain concentration of DCP can lead to a decrease in crosslink density or the accumulation of space charges, as observed in crosslinked polyethylene (XLPE) where the crosslink density initially increases and then decreases when DCP content surpasses 1.0 wt.%.

Various methods are employed to control and quantify crosslink density:

Gel Content Measurement: This method quantifies the insoluble fraction of the polymer after solvent extraction, which is directly proportional to the crosslink density. It is calculated as the ratio of the weight of the insoluble polymer to the initial weight of the sample.

Equilibrium Modulus (G_e): In rheological analysis, the equilibrium modulus can be used to calculate the crosslinking density (ν_R) using the equation: G_e = ν_R ⋅ R ⋅ T ⋅ G_F^(1/3), where R is the gas constant, T is the absolute temperature, and G_F is the gel fraction.

Rheological Analysis: Dynamic rheological analysis provides insights into material properties such as shear viscosity, dynamic viscosity, storage modulus (G'), and loss modulus (G''). A higher peroxide concentration generally correlates with a higher storage modulus, indicating increased stiffness due to crosslinking.

Compression Set: This property, which quantifies elasticity recovery, decreases with increasing gel fraction and crosslinking density, signifying improved elastic performance.

Melt Flow Index (MFI): Crosslinking significantly reduces the melt flow index of thermoplastics. This reduction is a direct consequence of the extended molecular chains and decreased chain mobility due to the formation of a three-dimensional network thegoodscentscompany.com. As DCP concentration increases, MFI values decrease thegoodscentscompany.com.

Table 1: Effect of this compound (DCP) Content on Melt Flow Index (MFI) of Polyolefin

| DCP Content | Melt Flow Index (MFI) |

| Increasing | Decreases |

Data derived from thegoodscentscompany.com.

Thermal Properties: Crosslinking impacts the thermal characteristics of polymers. The formation of a crosslinked network restricts polymer chain mobility, leading to a reduction in crystallinity, melting, and crystallization temperatures. Crosslinked polymers generally exhibit enhanced thermal stability compared to their uncrosslinked counterparts thegoodscentscompany.com.

Mechanical Properties: Crosslinking with DCP significantly improves the mechanical properties of polymers, including enhanced tensile strength, toughness, modulus (stiffness), and hardness thegoodscentscompany.com. Increased impact strength and abrasion resistance are also observed nouryon.com. For example, the gel content and crosslink density of high-density polyethylene (HDPE) increase with DCP content, leading to improved thermal resistance and higher impact strength.

Advanced Applications and Functionalization of Dicumyl Peroxide in Materials Science

Dicumyl Peroxide in Polymer Composites and Nanocomposites

Research into low-density polyethylene (B3416737) (LDPE)/thermoplastic starch (TPS) blends incorporating organoclay (O-Mt) has demonstrated the efficacy of DCP. researchgate.net In these nanocomposites, DCP works to improve the interfacial adhesion between the hydrophobic LDPE and the hydrophilic TPS and nanoclay. researchgate.net The use of DCP resulted in an intercalated structure, as confirmed by X-ray diffraction, where the characteristic peaks of the clay shifted to lower angles. researchgate.net This improved dispersion and interaction led to enhanced thermal stability and mechanical properties. researchgate.net

In another study involving ethylene (B1197577) vinyl acetate (B1210297) (EVA)/acrylonitrile butadiene rubber (NBR)/organoclay vulcanized nanocomposites, the concentration of DCP was found to directly influence the material's properties. researchgate.net An increase in the weight percentage of DCP led to an enhancement in tensile properties and a higher gel content, indicating a greater degree of crosslinking. researchgate.net X-ray diffraction and transmission electron microscopy revealed that the addition of DCP also promoted the exfoliation of the organoclay layers within the polymer matrix. researchgate.net

Table 1: Effect of this compound on Polymer Nanocomposite Properties

| Composite System | Role of this compound | Observed Effects | Reference |

|---|---|---|---|

| LDPE/TPS/Organoclay | Improve interfacial adhesion | Intercalated nanoclay structure, improved thermal stability, enhanced mechanical properties. | researchgate.net |

Development of Foamed Polymer Structures Using this compound

This compound is widely used in the production of foamed polymers, where it acts as a crosslinking agent that influences the rheological properties of the polymer melt. This control over melt viscosity and strength is crucial for managing cell formation, growth, and stabilization, ultimately defining the final foam structure and its properties.

In the manufacturing of expanded polyethylene (EPE) and expanded polypropylene (B1209903) (EPP) foams, DCP is a key component. It facilitates the formation of a crosslinked polymer matrix, which traps the gas generated by a blowing agent, resulting in lightweight and insulating foam materials.

The application of DCP extends to bio-based polymer foams as well. In blends of poly(lactic acid) (PLA) and poly(butylene succinate) (PBS), DCP has been used to improve compatibility and foaming capabilities. A study on a 40/60 PLA/PBS blend with azodicarbonamide (B1663908) as a chemical foaming agent found that an optimal concentration of 0.1% by weight of DCP yielded the best mechanical properties and foaming capabilities. This concentration provided a good compromise, increasing the melt viscosity and strength, which allowed for the formation of a closed-cell structure with higher cell population densities than either of the neat polymers. However, concentrations of DCP higher than 0.4% by weight led to excessive crosslinking, which in turn reduced the foaming capability and degraded the mechanical properties of the blend.

Similarly, in immiscible PLA/PBS blends (80/20 ratio) with activated carbon, DCP acted as a compatibilizer. researchgate.net Increasing DCP content enhanced the melt viscosity, leading to the formation of closed cells with thicker cell walls. researchgate.net The study found that a concentration of 0.3 parts per hundred resin (phr) of DCP resulted in the lowest foam density and the highest void fraction. researchgate.net

Table 2: Influence of this compound Concentration on PLA/PBS Blend Foam Properties

| DCP Concentration (wt%) | Effect on Foaming Capability | Effect on Mechanical Properties | Foam Morphology | Reference |

|---|---|---|---|---|

| 0.1 | Optimal foaming | Best mechanical properties, impact strength similar to neat-foamed PBS | Higher cell population density than neat PLA |

This compound in Recycled Polymer Modification and Upcycling

The upcycling of post-consumer recycled (PCR) plastics is a significant challenge, particularly for mixed polymer streams like polyethylene (PE) and polypropylene (PP), which are often difficult to separate. sciencedaily.com this compound offers a practical chemical approach to improve the properties of these recycled materials, transforming low-value plastic waste into higher-quality products.

A study focused on upcycling post-consumer PE—specifically high-density polyethylene (HDPE) and low-density polyethylene (LDPE)—demonstrated that using DCP as a crosslinking agent can significantly enhance the properties of their blends. researchgate.net The crosslinking process, initiated by 1 phr of DCP, improved the interfacial adhesion between the different PE resins, which is often poor in mechanically recycled plastics. researchgate.net This modification led to substantial improvements in the mechanical and thermal properties of the recycled material, making it suitable for processes like rotomolding. researchgate.net

The research showed remarkable increases in the mechanical strength of the crosslinked recycled polymers. For instance, crosslinking a blend with 80% wt. recycled HDPE resulted in a 228% increase in tensile strength and a 345% increase in tensile modulus. researchgate.net Conversely, a blend with 80% wt. recycled LDPE showed a 93% increase in impact strength and a 37.2% improvement in thermal resistance. researchgate.net This approach represents a straightforward method for upcycling mixed PE waste streams, promoting more sustainable waste management. sciencedaily.comresearchgate.net

Table 3: Property Enhancement of Recycled PE Blends with this compound

| Recycled Polymer Blend | Property | Improvement with DCP | Reference |

|---|---|---|---|

| 80% rHDPE | Tensile Strength | +228% | researchgate.net |

| 80% rHDPE | Tensile Modulus | +345% | researchgate.net |

| 80% rHDPE | Flexural Strength | +145% | researchgate.net |

| 80% rHDPE | Flexural Modulus | +251% | researchgate.net |

| 80% rLDPE | Impact Strength | +93% | researchgate.net |

Integration of this compound in Bio-based Polymers and Sustainable Materials

This compound plays a crucial role in modifying and enhancing the properties of bio-based and biodegradable polymers, making them more suitable for a wider range of applications. These polymers, such as polylactic acid (PLA), poly(butylene succinate) (PBS), and polyhydroxyalkanoates (PHAs), often require modification to overcome limitations like brittleness or low melt strength. mdpi.commdpi.com

In blends of PLA and PBS, DCP acts as a reactive compatibilizer. acs.org During melt extrusion, the peroxide decomposes to form free radicals, which abstract hydrogen atoms from the PLA and PBS polymer backbones. acs.org This leads to the formation of cross-linked or branched structures between the two polymers, improving their interfacial adhesion. acs.org This reactive extrusion process has been shown to significantly enhance the properties of the blend. For example, in a nanobiocomposite of PLA/PBS with functionalized chitosan, the addition of DCP resulted in a remarkable 45% increase in the elongation at break and a 22% increase in molecular weight, attributed to the crosslinking effect. acs.org

For other biopolymers like polyhydroxybutyrate (B1163853) (PHB), DCP has been used to improve melt strength, a critical property for processing techniques such as thermoforming. mdpi.com However, its effectiveness can be system-dependent. In a study on PHB/cellulose (B213188) composites, DCP did not show a clear compatibilization effect and led to a reduction in the elastic modulus after aging, which was attributed to a degree of crosslinking in the PHB matrix that limited crystallinity development. mdpi.com

Table 4: Effects of this compound on PLA/PBS/Functionalized Chitosan Nanobiocomposite

| Property | Change with DCP Addition | Reason | Reference |

|---|---|---|---|

| Tensile Strength | Insignificant change | - | acs.org |

| Elongation at Break | ~45% increase | Cross-linking/branching effect | acs.org |

| Molecular Weight (Mw) | ~22% increase | Cross-linking/branching effect | acs.org |

This compound for Property Enhancement in Specialty Polymers (e.g., polyolefins, polysilazanes)

This compound is a widely utilized crosslinking agent for enhancing the properties of various specialty polymers, most notably polyolefins and elastomers. specialchem.com The process of peroxide-induced crosslinking transforms thermoplastic polymers into thermosets, leading to significant improvements in their mechanical, thermal, and chemical resistance properties.

For polyolefins such as polyethylene (PE) and polypropylene (PP), DCP is used to create a three-dimensional network by linking the polymer chains. This modification improves material properties like elasticity, as well as resistance to oil and acids. The crosslinking of PE, often referred to as XLPE, is a common application, particularly for cable insulation where enhanced thermal and electrical properties are required. ataman-chemicals.comegychemco.com

In the rubber industry, DCP is a frequently used vulcanizing agent for both natural and synthetic rubbers. It serves as an alternative to traditional sulfur-based curing systems. Rubber compounds vulcanized with DCP exhibit excellent scorch safety. The crosslinking process enhances the mechanical properties and temperature resistance of silicone rubbers and elastomers, making them suitable for high-temperature applications such as automotive gaskets and seals.

While the simultaneous use of DCP and phenolic antioxidants in polyolefins can sometimes lead to interactions that may alter their effectiveness, the primary role of DCP remains to improve the final properties of the polymer through crosslinking. researchgate.net

Table 5: Property Enhancements in Specialty Polymers via this compound Crosslinking

| Polymer Type | Property Enhanced | Application Example | Reference |

|---|---|---|---|

| Polyolefins (PE, PP) | Elasticity, Oil Resistance, Acid Resistance | Hoses, Wires, Tires | specialchem.com |

| Polyethylene (XLPE) | Thermal Stability, Electrical Insulation | Cable Insulation Material | ataman-chemicals.comegychemco.com |

| Silicone Rubbers | Mechanical Properties, Temperature Resistance | High-Temperature Gaskets and Seals |

Analytical and Spectroscopic Characterization Methodologies for Dicumyl Peroxide in Research

Chromatographic Techniques for Dicumyl Peroxide Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its related compounds, especially in complex matrices or when dealing with decomposition products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the identification and quantification of this compound due to its volatility and thermal stability oup.com. This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Research has demonstrated the effectiveness of GC-MS in determining this compound concentrations, even at low levels, such as in workplace air, achieving detection limits down to 5 µg/m³ oup.comnih.gov. The technique allows for positive identification of this compound, as it yields a dominant fragment ion at m/z 119, which provides high specificity and sensitivity through single ion monitoring oup.com.

GC-MS is particularly valuable for analyzing the decomposition products of this compound, which are often formed during crosslinking processes or thermal degradation. Common decomposition by-products identified via GC-MS include α-methylstyrene, acetophenone (B1666503), and α-cumyl alcohol (also known as dimethylbenzyl alcohol or α,α-phenyl dimethyl carbinol) psu.edumdpi.comresearchgate.net. The thermal decomposition of DCP typically involves the homolysis of its O-O bond, leading to cumyloxy radicals, which then further decompose or combine to form these products researchgate.net.

An example of GC-MS application involves the analysis of volatile organic compounds (VOCs) released from modified ground tire rubber, where DCP decomposition by-products like cumene (B47948), α-methylstyrene, acetophenone, and α-cumyl alcohol were identified mdpi.com.

Table 1: Common this compound Decomposition Products Identified by GC-MS

| Decomposition Product | Chemical Formula | PubChem CID |

| Acetophenone | C₈H₈O | 7966 |

| α-Methylstyrene | C₉H₁₀ | 7476 |

| α-Cumyl alcohol | C₉H₁₂O | 6982 |

| Cumene | C₉H₁₂ | 7977 |

| Methane (B114726) | CH₄ | 297 |

| Ethane (B1197151) | C₂H₆ | 634 |

| Trimethyl-benzene methanol (B129727) | C₁₀H₁₄O | - |

| Methyl acetophenone | C₉H₁₀O | - |

Note: PubChem CIDs are provided where readily available. Some specific isomers or less common names might not have a direct, unique CID or may refer to a broader class of compounds.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the assay of this compound and the determination of its purity, as well as for studying its degradation and the presence of impurities tajhizkala.iriteh.aiantpedia.com. HPLC is particularly suitable for compounds that are thermally unstable or less volatile, making it complementary to GC-MS.

A standard method for the HPLC assay of this compound involves using a 254-nm UV detector and a reversed-phase octadecylsilane (B103800) (ODS) column tajhizkala.irantpedia.com. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with phosphoric acid often added for optimal separation, which can be replaced by formic acid for mass spectrometry (MS) compatible applications sielc.comsielc.com. This method allows for the determination of this compound and its common decomposition products, such as dimethylbenzyl alcohol and acetophenone, in various samples like cryogenically ground resins tajhizkala.iriteh.ai.

HPLC methods are crucial for quality control, ensuring that the peroxide content in uncured polymeric samples (e.g., polyethylene (B3416737) and ethylene-vinyl acetate) is maintained at desired levels to regulate the degree of crosslinking in the final product tajhizkala.iriteh.ai. Residual amounts of peroxide or its decomposition products can affect the end-use applications, highlighting the importance of precise quantification tajhizkala.iriteh.ai. Studies have also investigated the thermal stability of this compound in reversed-phase HPLC systems, noting that significant degradation typically occurs only at very high temperatures (e.g., 170 °C) chromatographyonline.com.

Thin-Layer Chromatography (TLC) serves as a simple yet effective technique for the separation and detection of this compound, particularly in the presence of other organic peroxides or additives in polymeric materials psu.edursc.orgscielo.br. TLC is often used as a preliminary separation step before further analysis or for rapid qualitative assessment.

In a reported method for determining this compound in polystyrene, the compound is extracted with acetone (B3395972) and then separated by TLC on silica (B1680970) gel psu.edursc.org. Detection of this compound and other peroxides can be achieved by spraying the plate with reagents like N,N'-dimethyl-p-phenylenediamine dihydrochloride, or by using silica gel plates with a fluorescent indicator (e.g., Merck Kieselgel GF254) and viewing under ultraviolet (UV) light at 254 nm psu.edu. This compound typically appears as dark spots on a green fluorescent background when using fluorescent plates psu.edu.

TLC has also been coupled with Universal Attenuated Total Reflection Infrared (UATR-IR) spectroscopy for the characterization of this compound in natural rubber formulations scielo.brresearchgate.net. This off-line coupling allows for the separation of DCP on a TLC plate, followed by scraping the spot and analyzing it directly by UATR-IR, thus providing both separation and structural information chromatographyonline.comscielo.br. Toluene/ethyl acetate (B1210297) (100/5) with Gibbs reagent has been reported as an efficient eluent system for DCP separation in TLC scielo.br.

Spectroscopic Characterization of this compound and its Reaction Products

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and chemical environment of this compound and its transformation products.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural elucidation of this compound and for monitoring changes in its chemical structure during reactions, such as crosslinking ikm.org.myums.edu.myacs.org. FTIR spectra provide characteristic absorption bands corresponding to specific functional groups within the molecule.

For this compound, characteristic FTIR bands include:

Aromatic C-H stretching : Bands in the range of 3100–3000 cm⁻¹ ums.edu.my.

Aliphatic C-H stretching (CH₃ groups) : Bands around 2964 cm⁻¹ (asymmetrical and symmetrical stretching modes) and in the range of 2900–3000 cm⁻¹ ikm.org.myums.edu.my. Other characteristic C-H stretching peaks can be observed around 2950, 2920, and 2840 cm⁻¹ aidic.it.

Peroxide C-O-O group : Characteristic bands at approximately 1265 cm⁻¹ and 1158 cm⁻¹ scielo.brums.edu.my. The disappearance of the 1158 cm⁻¹ peak after crosslinking suggests the dissociation of the C-O-O bond ums.edu.my.

Isopropyl C(CH₃)₂ group : Split CH₃ bending in umbrella mode at 1377 cm⁻¹ and 1358 cm⁻¹ ums.edu.my.

Monosubstituted benzene (B151609) ring : C=C stretching at 1603, 1582, 1496 cm⁻¹, C-H stretching at 1445 cm⁻¹, and out-of-plane bending vibrations for five coupled aromatic protons at 766–722 cm⁻¹ ums.edu.my.

FTIR analysis is frequently used to confirm successful crosslinking reactions where DCP acts as an initiator, by observing the changes or disappearance of its characteristic peaks and the appearance of new bands related to the crosslinked polymer structure ikm.org.myums.edu.myacs.orgaidic.it. For instance, in the crosslinking of low-density polyethylene (LDPE) with DCP, the disappearance of the 1158 cm⁻¹ peak (C-O-O stretching) indicates the full dissociation of DCP ums.edu.my.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within this compound and its reaction products rsc.orgresearchgate.net. NMR is invaluable for confirming the structure of synthesized compounds, identifying reaction intermediates, and studying the mechanisms of peroxide-initiated reactions.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons and the methyl protons. For instance, the aromatic protons of the two phenyl groups will give rise to signals in the aromatic region (typically 7-8 ppm), while the methyl protons (six equivalent methyl groups) will appear as a singlet at a higher field (e.g., around 1.5-2.0 ppm) due to their chemical environment rsc.orgchemicalbook.com. The exact chemical shifts can vary slightly depending on the solvent used (e.g., CDCl₃ or DMSO-d₆) rsc.orgcarlroth.com.

¹³C NMR Spectroscopy : ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum will exhibit distinct signals for the aromatic carbons and the quaternary and methyl carbons of the isopropyl groups rsc.orgchemicalbook.com. For example, the quaternary carbons directly bonded to the oxygen atoms and the aromatic rings will appear at characteristic chemical shifts, as will the methyl carbons rsc.orglibretexts.org.

NMR spectroscopy is particularly useful for studying the reaction products of this compound. For example, in studies involving the melt reaction of poly(lactic acid) with maleic anhydride (B1165640) initiated by DCP, ¹H NMR and ¹³C NMR, along with DEPT-135 and ¹³C-¹H HSQC techniques, were used to determine the chemical structure of the resulting product researchgate.net. This allowed researchers to understand the reaction pathway, such as the formation of products from PLA macro-radicals after β-scission, rather than direct grafting researchgate.net.

Near-Infrared (NIR) Spectroscopy for Process Monitoring and Quantification

Near-Infrared (NIR) spectroscopy is a non-destructive, rapid, and easy-to-operate technique that requires no sample preparation, making it highly suitable for the measurement of organic peroxides like this compound. abb.com This spectroscopic method is particularly valuable for in-situ and in-line monitoring and control of polymerization processes where DCP is used. researchgate.net

Research has demonstrated the capability of NIR spectroscopy to determine the organic peroxide content in various substrates. abb.com For instance, the NIR spectra of this compound exhibit characteristic combination bands, such as those at 4910 and 4610 cm⁻¹, which can be used for its identification and quantification. researchgate.netdss.go.th While laboratory-made calibrations may not be directly transferable to process environments, calibrations developed with samples obtained directly from the process can account for variations and ensure accuracy. abb.com The application of NIR spectroscopy for process analytical technology (PAT) allows for real-time monitoring of chemical and physical properties, contributing to improved quality control and process efficiency in pharmaceutical production and similar industries. nih.gov

Electron Spin Resonance (ESR) for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and unique tool for directly detecting radical species. researchgate.netresearchgate.net In the context of this compound, ESR is extensively used to investigate the formation of radicals during its decomposition and subsequent reactions, particularly in cross-linking and grafting processes in polymers. researchgate.netresearchgate.netscience.gov

Studies have employed ESR to evaluate the concentration of radicals in polyolefins and various rubbers vulcanized with organic peroxides. researchgate.netresearchgate.net For example, in the grafting of polyhydroxybutyrate (B1163853) (PHB) onto cellulose (B213188) initiated by this compound, ESR analysis confirmed the presence of radicals produced by DCP radical initiation, providing insights into the grafting mechanism. science.gov Similarly, ESR has been used to monitor the curing of resins initiated by the decomposition of cumyl hydroperoxide, showing the appearance and persistence of organic radicals. rsc.org The technique can distinguish different types of radical species (e.g., polystyrene and methacrylate-based radicals) and provide quantitative information on the selectivity of initial radical attack. researchgate.netrsc.org ESR is crucial for understanding the complex radical pathways involved in peroxide-based vulcanization and polymerization processes. researchgate.net

Thermal Analysis Techniques in this compound Research

Thermal analysis techniques are indispensable for characterizing the thermal stability, decomposition kinetics, and phase transitions of this compound, which are critical for safety and process optimization.

Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Thermal Transitions

Differential Scanning Calorimetry (DSC) is widely used to study the thermal decomposition and transitions of this compound. researchgate.netresearchgate.netmdpi.comresearchgate.net DSC measurements provide crucial data on melting points, decomposition onset temperatures, peak decomposition temperatures, and the enthalpy of decomposition. researchgate.netmdpi.com